

# Potential pharmacological applications of thiazole-based compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methoxythiazole-5-carbaldehyde

Cat. No.: B1357225

[Get Quote](#)

An in-depth technical guide on the pharmacological applications of thiazole-based compounds for researchers, scientists, and drug development professionals.

## Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, serving as a privileged scaffold for designing novel therapeutic agents.<sup>[1][2][3]</sup> Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of biological activities.<sup>[2][4]</sup> Thiazole-containing compounds have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.<sup>[3][5][6]</sup> Several thiazole-based drugs are already clinically approved, such as the anticancer agents Dasatinib and Ixabepilone, the antibacterial Sulfathiazole, and the anti-inflammatory Meloxicam, highlighting the scaffold's therapeutic relevance.<sup>[2][6][7]</sup> This technical guide provides a comprehensive overview of the key pharmacological applications of thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and workflows to support ongoing research and drug development efforts.

## Anticancer Applications of Thiazole-Based Compounds

Thiazole derivatives are a prominent class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.<sup>[7][8][9]</sup> Their efficacy stems from the ability to interact with a multitude of biological targets, including protein kinases, tubulin, and key enzymes involved in cell cycle regulation and apoptosis.<sup>[7][10][11]</sup>

## Mechanisms of Action

**1.1.1 Protein Kinase Inhibition:** A primary mechanism for the anticancer activity of thiazole compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.<sup>[12]</sup> Thiazole derivatives have been designed to target various kinases, including:

- **B-RAF/V600E Kinase:** Certain thiazole derivatives have shown potent inhibition of the B-RAF V600E mutant kinase, a key driver in melanoma, with IC<sub>50</sub> values in the nanomolar range, surpassing standard drugs like dabrafenib.<sup>[12]</sup>
- **PI3K/mTOR Dual Inhibition:** The PI3K/Akt/mTOR pathway is critical for cell survival and proliferation. Novel thiazole derivatives have been developed as dual inhibitors of PI3K $\alpha$  and mTOR, demonstrating significant antiproliferative activity.<sup>[13][14]</sup>
- **Cyclin-Dependent Kinases (CDKs):** As regulators of the cell cycle, CDKs are attractive targets. Phenylthiazolyl-indole derivatives have been reported to inhibit CDK1 with IC<sub>50</sub> values in the sub-micromolar range.<sup>[15]</sup>

**1.1.2 Inhibition of Tubulin Polymerization:** Microtubules are essential for cell division, making them a validated target for anticancer drugs. Several thiazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.<sup>[10][11]</sup> For instance, a series of thiazole-naphthalene derivatives exhibited potent antiproliferative activity against breast (MCF-7) and lung (A549) cancer cell lines by disrupting microtubule assembly.<sup>[16]</sup>

**1.1.3 Induction of Apoptosis:** Thiazole compounds can trigger programmed cell death (apoptosis) through various pathways. Some derivatives have been shown to cause mitochondrial depolarization and DNA fragmentation, which are hallmarks of apoptosis.<sup>[17]</sup> The mechanism often involves the arrest of the cell cycle, for instance at the G2/M or G0-G1 phase, which precedes apoptosis.<sup>[14][18]</sup>

## Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various human cancer cell lines.

| Compound Class/Derivative                  | Target Cell Line(s)               | Reported IC50 Value(s)                    | Reference |
|--------------------------------------------|-----------------------------------|-------------------------------------------|-----------|
| Benzimidazole-Thiazole Derivatives         | Human Cancer Cell Lines           | Favorable compared to standard treatments | [1]       |
| Thiazole-Naphthalene Derivative (5b)       | MCF-7 (Breast), A549 (Lung)       | 0.48 $\mu$ M, 0.97 $\mu$ M                | [16]      |
| PI3K $\alpha$ /mTOR Dual Inhibitor (3b)    | PI3K $\alpha$ enzyme, mTOR enzyme | 0.086 $\mu$ M, 0.221 $\mu$ M              | [13]      |
| 2,5-dichloro thiényl-substituted thiazoles | Various Cancer Cell Lines         | Not specified, but promising potential    | [19]      |
| Thiazolyl-hydrazono-thiazoles              | Various Cancer Cell Lines         | Promising anticancer agents               | [20]      |
| Thiazole Derivative (4c)                   | MCF-7 (Breast), HepG2 (Liver)     | 2.57 $\mu$ M, 7.26 $\mu$ M                | [21]      |
| Thiazole Derivative (1d)                   | Various Tumor Cell Lines          | Promising; specific values in source      | [17]      |
| Thiazole-based hLDHA Inhibitors (8j, 8m)   | HeLa, SiHa, HepG2                 | 1.65–8.60 $\mu$ M                         | [22]      |

## Key Experimental Protocols

**1.3.1 MTT Assay for In Vitro Cytotoxicity:** The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of potential anticancer compounds.

Protocol:

- Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test thiazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- MTT Addition: After incubation, add 15-20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
- Formazan Solubilization: Carefully remove the culture medium and add 100-150  $\mu$ L of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

**1.3.2 Cell Cycle Analysis by Flow Cytometry:** This protocol is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.

Protocol:

- Cell Treatment: Seed cancer cells (e.g., HL-60) in 6-well plates and treat with the thiazole compound at its IC<sub>50</sub> concentration for 24-48 hours.
- Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol overnight at -20°C.
- Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

- Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI dye intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.
- Data Interpretation: The flow cytometer measures the fluorescence of individual cells, allowing for their distribution into different phases of the cell cycle (G0/G1, S, and G2/M) to be quantified. An accumulation of cells in a particular phase indicates cell cycle arrest.

## Visualizations: Signaling Pathways and Workflows



[Click to download full resolution via product page](#)

Caption: Workflow for discovery of anticancer thiazole compounds.



[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole compounds.

## Antimicrobial Applications

The thiazole scaffold is integral to numerous antimicrobial agents, offering a broad spectrum of activity against bacteria and fungi.[\[23\]](#)[\[24\]](#) The rise of antimicrobial resistance necessitates the development of new drugs, and thiazole derivatives represent a promising avenue for this research.[\[23\]](#)[\[24\]](#)

## Mechanisms of Action

Thiazole derivatives exert their antimicrobial effects by targeting essential microbial processes:

- Enzyme Inhibition: A key mechanism is the inhibition of bacterial enzymes that are vital for survival. For example, some thiazole aminoguanidines target undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), which are involved in cell wall biosynthesis.[\[25\]](#) Other derivatives act as inhibitors of  $\beta$ -ketoacyl-acyl carrier protein synthase III (FabH), an enzyme central to bacterial fatty acid synthesis.[\[26\]](#)
- DNA Gyrase Inhibition: Some thiazole compounds have shown potential to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, with molecular docking studies supporting this mechanism.[\[23\]](#)
- Biofilm Disruption: Beyond killing planktonic cells, certain thiazole compounds have demonstrated the ability to inhibit and destroy bacterial biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.[\[25\]](#)

## Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various thiazole derivatives against pathogenic microbes.

| Compound Class/Derivative                 | Target Microorganism(s)           | Reported MIC Value(s)    | Reference |
|-------------------------------------------|-----------------------------------|--------------------------|-----------|
| Thiazolyl-Pyrazoline Hybrids (52, 53)     | S. aureus, K. pneumoniae          | 50 µg/mL                 | [27]      |
| Thiazole Derivative (40)                  | S. aureus, B. thuringiensis       | 3.125 µg/mL, 6.25 µg/mL  | [2]       |
| Thiazole Derivative (43a)                 | S. aureus, E. coli                | 16.1 µM                  | [23]      |
| Heteroaryl Thiazole Derivative (3)        | Various Bacteria                  | 0.23–0.70 mg/mL          | [28]      |
| Heteroaryl Thiazole Derivative (9)        | Various Fungi                     | 0.06–0.23 mg/mL          | [28]      |
| 2,5-dichloro thiényl-substituted thiazole | S. aureus, E. coli, K. pneumoniae | 6.25–12.5 µg/mL          | [19]      |
| Benzo[d]thiazole Derivatives (13, 14)     | MRSA, E. coli, A. niger           | 50–75 µg/mL              | [29]      |
| Thiazole Aminoguanidine (4i)              | MRSA, E. coli                     | Potent activity reported | [25]      |

## Key Experimental Protocols

**2.3.1 Broth Microdilution Method for MIC Determination:** This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

- **Inoculum Preparation:** Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately  $5 \times 10^5$  CFU/mL.

- Compound Dilution: Perform a two-fold serial dilution of the thiazole test compound in a 96-well microtiter plate.
- Inoculation: Add the prepared bacterial or fungal inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
- MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.

2.3.2 Agar Disk Diffusion Method: This method is used to test the susceptibility of bacteria to an antimicrobial agent.

Protocol:

- Plate Preparation: Prepare a lawn of the test bacteria on the surface of an agar plate (e.g., Mueller-Hinton Agar).
- Disk Application: Impregnate sterile paper disks with a known concentration of the thiazole test compound. Place these disks onto the surface of the agar.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Zone of Inhibition Measurement: If the compound is effective, it will diffuse into the agar and inhibit bacterial growth, creating a clear circular area around the disk known as the "zone of inhibition." The diameter of this zone is measured in millimeters and corresponds to the susceptibility of the organism to the compound.

## Visualizations: Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for antimicrobial evaluation of thiazole compounds.

## Anti-inflammatory Applications

Thiazole derivatives have emerged as promising anti-inflammatory agents, with mechanisms often targeting key enzymes in the inflammatory cascade.[\[30\]](#)[\[31\]](#)[\[32\]](#) They offer a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with adverse side effects.[\[31\]](#)[\[33\]](#)

## Mechanisms of Action

The anti-inflammatory effects of thiazole compounds are primarily attributed to the inhibition of enzymes involved in the arachidonic acid pathway:

- Cyclooxygenase (COX) Inhibition: Thiazoles have been shown to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[\[33\]](#) Some derivatives have been identified as selective COX-2 inhibitors, which is a desirable profile for reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[\[33\]](#)
- Lipoxygenase (LOX) Inhibition: In addition to COX, some thiazole derivatives also inhibit lipoxygenase (LOX) enzymes, which produce leukotrienes, another class of inflammatory mediators.[\[32\]](#) Dual COX/LOX inhibitors are of significant interest for treating a broad range of inflammatory conditions.
- iNOS Inhibition: Some thiazolyl-carbonyl-thiosemicarbazides have demonstrated anti-inflammatory effects by potentially inhibiting inducible nitric oxide synthase (iNOS), which reduces the production of nitric oxide (NO), a pro-inflammatory molecule.[\[34\]](#)

## Quantitative Data: Anti-inflammatory Activity

The following table highlights the anti-inflammatory activity of specific thiazole compounds.

| Compound Class/Derivative             | Assay/Target                        | Reported Activity                                             | Reference |
|---------------------------------------|-------------------------------------|---------------------------------------------------------------|-----------|
| Thiazole Derivative (3c)              | Carrageenan-induced paw edema       | 44% inhibition                                                | [31]      |
| Thiazole Derivative (3d)              | Carrageenan-induced paw edema       | 41% inhibition                                                | [31]      |
| Imidazo[2.1-b]thiazole (1)            | COX-2 Enzyme                        | Potent and selective inhibitor                                | [33]      |
| Thiazole Derivative (6b)              | COX-2 Enzyme                        | Selective inhibitor ( $IC_{50} = 11.65 \mu M$ )               | [33]      |
| Thiazolyl-carbonyl-thiosemicarbazides | Turpentine oil-induced inflammation | Lowered bone marrow acute phase response and oxidative stress | [34]      |

## Key Experimental Protocols

**3.3.1 Carrageenan-Induced Paw Edema in Rats (In Vivo):** This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.

Protocol:

- **Animal Grouping:** Divide rats into several groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the thiazole compound.
- **Compound Administration:** Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.
- **Induction of Edema:** After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
- **Paw Volume Measurement:** Measure the volume of the injected paw immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

- Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

## Visualizations: Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Inhibition of COX/LOX pathways by anti-inflammatory thiazoles.

## Other Pharmacological Applications

Beyond the major areas discussed, the versatile thiazole scaffold has been explored for a multitude of other therapeutic uses, including:

- **Antiviral Activity:** Thiazole derivatives have shown potential against various viruses, including vesicular stomatitis virus and SARS-CoV-2.[1][35] For instance, certain N-(substituted-thiazol-2-yl)cinnamamide analogs were identified as potent inhibitors of the main protease of the SARS-CoV-2 virus.[35]
- **Antidiabetic Activity:** Some coumarin-thiazole compounds have been found to be effective  $\alpha$ -glucosidase inhibitors, outperforming the standard drug acarbose, suggesting a role in managing diabetes.[1]
- **Antimalarial and Antiparasitic Properties:** Thiazole-containing agents have demonstrated promising inhibitory effects against *Plasmodium falciparum* and other parasites.[1][19]
- **Anticonvulsant Activity:** Numerous newly developed thiazole agents are capable of stopping seizures, indicating their potential in treating neurological disorders.[2]

## Conclusion and Future Perspectives

Thiazole and its derivatives undeniably represent a "privileged scaffold" in drug discovery, contributing to a vast and growing library of pharmacologically active compounds. The research highlighted in this guide demonstrates the broad therapeutic potential of this heterocyclic core, with significant achievements in the development of anticancer, antimicrobial, and anti-inflammatory agents. The ability to readily modify the thiazole ring at various positions allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties.[2][9]

Future research will likely focus on several key areas. In oncology, the development of highly selective kinase inhibitors and compounds that can overcome drug resistance remains a priority.[8][10] For infectious diseases, the design of novel thiazoles that can combat multidrug-resistant strains and disrupt biofilms is crucial.[25][36] In the realm of anti-inflammatory drugs,

the pursuit of dual or multi-target inhibitors may lead to more effective and safer therapies.[33] The continued application of computational modeling, combinatorial chemistry, and high-throughput screening will undoubtedly accelerate the discovery of next-generation thiazole-based drugs with improved efficacy and safety profiles.[13][22]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A review on thiazole based compounds andamp; its pharmacological activities [wisdomlib.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. kuey.net [kuey.net]
- 6. nbinno.com [nbino.com]
- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. A Review on Thiazole as Anticancer Agents - Neliti [neliti.com]
- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. [benchchem.com](http://benchchem.com) [benchchem.com]
- 16. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 17. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. | Semantic Scholar [semanticscholar.org]
- 19. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [researchgate.net](http://researchgate.net) [researchgate.net]
- 21. [mdpi.com](http://mdpi.com) [mdpi.com]
- 22. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 23. [jchemrev.com](http://jchemrev.com) [jchemrev.com]
- 24. [mdpi.com](http://mdpi.com) [mdpi.com]
- 25. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 29. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. [discovery.researcher.life](http://discovery.researcher.life) [discovery.researcher.life]
- 31. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 32. [researchgate.net](http://researchgate.net) [researchgate.net]
- 33. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Thiazole-based SARS-CoV-2 protease (COV Mpro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. [biointerfaceresearch.com](#) [biointerfaceresearch.com]
- To cite this document: BenchChem. [Potential pharmacological applications of thiazole-based compounds]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1357225#potential-pharmacological-applications-of-thiazole-based-compounds\]](https://www.benchchem.com/product/b1357225#potential-pharmacological-applications-of-thiazole-based-compounds)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)